molecular formula C6H9ClO3 B1322464 Oxan-4-yl carbonochloridate CAS No. 89641-80-5

Oxan-4-yl carbonochloridate

Cat. No.: B1322464
CAS No.: 89641-80-5
M. Wt: 164.59 g/mol
InChI Key: LXPXWKCKQMBYBS-UHFFFAOYSA-N
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Description

Oxan-4-yl carbonochloridate, also known as carbonochloridic acid, tetrahydro-2H-pyran-4-yl ester, is an organic compound with the molecular formula C6H9ClO3 and a molecular weight of 164.59 g/mol. It is a versatile compound widely used in scientific research and industrial applications due to its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route for oxan-4-yl carbonochloridate involves the reaction of tetrahydropyran-4-ol with bis(trichloromethyl)carbonate in the presence of pyridine and tetrahydrofuran. The reaction is carried out under ice-cooling conditions, followed by stirring at room temperature. The product is then extracted and purified using ethyl acetate and water.

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Oxan-4-yl carbonochloridate undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to form substituted products.

    Hydrolysis: It can hydrolyze in the presence of water to form tetrahydropyran-4-ol and hydrochloric acid.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols. Reaction conditions often involve the use of solvents like tetrahydrofuran and catalysts such as pyridine.

Major Products Formed

The major products formed from reactions with this compound depend on the specific reagents used. For example, reactions with amines can produce carbamates, while reactions with alcohols can yield esters.

Scientific Research Applications

Oxan-4-yl carbonochloridate has numerous applications in scientific research, including:

    Synthesis of Antifungal Agents: It is used as an intermediate in the synthesis of novel antifungal agents containing imidazole.

    Air Quality Modeling: It is involved in the development of chemical oxidant mechanisms for air quality simulation models.

    Protein Oxidation Studies: It is used in studies of protein oxidation in meat systems, particularly in understanding the chemical processes during meat processing and storage.

    Water Oxidation Catalysts: It is used in the development of bio-inspired water oxidation catalysts.

    Surface Chemistry of Carbon Nanotubes: It is involved in studies on the surface chemistry of carbon nanotubes under various chemical treatments.

Mechanism of Action

The mechanism of action of oxan-4-yl carbonochloridate involves its reactivity with nucleophiles, leading to the formation of substituted products. The molecular targets and pathways involved depend on the specific application and the reagents used in the reactions.

Comparison with Similar Compounds

Oxan-4-yl carbonochloridate can be compared with similar compounds such as:

    Tetrahydropyran-4-yl chlorocarbonate: Similar in structure but differs in reactivity and applications.

    Oxan-4-yl chloroformate: Another related compound with distinct properties and uses.

The uniqueness of this compound lies in its versatility and wide range of applications in various fields of scientific research and industry.

Properties

IUPAC Name

oxan-4-yl carbonochloridate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClO3/c7-6(8)10-5-1-3-9-4-2-5/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXPXWKCKQMBYBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80626267
Record name Oxan-4-yl carbonochloridate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80626267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89641-80-5
Record name Oxan-4-yl carbonochloridate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80626267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name oxan-4-yl chloroformate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a solution (40 mL) of bis(trichloromethyl)carbonate (2.97 g) in tetrahydrofuran was dropwise added a solution (10 mL) of pyridine (2.43 mL) in tetrahydrofuran under ice-cooling. After stirring under ice-cooling for 10 min., a solution (20 mL) of tetrahydropyran-4-ol (1.91 g) in tetrahydrofuran was dropwise added slowly. After stirring at room temperature for 2 hrs., the mixture was concentrated under reduced pressure, and ethyl acetate (50 mL) and water (50 mL) were added to the residue. The ethyl acetate layer was separated and taken, washed with 0.2N hydrochloric acid (20 mL) and saturated brine (50 mL), and dried over anhydrous magnesium sulfate. Concentration under reduced pressure gave tetrahydropyran-4-yl chlorocarbonate (1.53 g). To a mixture of tert-butyl 2-hydroxyethyl(methyl)carbamate (1.40 g) obtained in Reference Example 1 and tetrahydrofuran (20 mL) was added pyridine (0.78 mL), and a solution (10 mL) of tetrahydropyran-4-yl chlorocarbonate (1.53 g) obtained above in tetrahydrofuran was dropwise added, and the mixture was stirred overnight at room temperature. After concentration of the reaction mixture under reduced pressure, water (50 mL) was added, and the mixture was extracted with ethyl acetate (50 mL). The extract was washed with a 5% aqueous citric acid solution (50 mL) and saturated brine (50 mL), and dried over anhydrous magnesium sulfate. After concentration under reduced pressure, the residue was purified by silica gel column chromatography (eluted with ethyl acetate:hexane=4:1, then 3:2). The obtained colorless oil (2.03 g) was dissolved in diethyl ether (2 mL), and a 4N hydrogen chloride—ethyl acetate solution (5 mL) was added. After stirring at room temperature for 30 min., diethyl ether (10 mL) was added and the mixture was stirred overnight. The precipitated solid was collected by filtration and dried under reduced pressure to give the title compound (1.20 g) as a white solid.
Quantity
40 mL
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Synthesis routes and methods II

Procedure details

To a solution of bis(trichloromethyl) carbonate (2.97 g) in tetrahydrofuran (40 mL) was added dropwise a solution of pyridine (2.43 mL) in tetrahydrofuran (10 mL) under ice-cooling. The solution was stirred for 10 minutes under ice-cooling, and a solution of tetrahydropyran-4-ol (1.91 g) in tetrahydrofuran (20 mL) was slowly added dropwise. After stirring at room temperature for 2 hrs, the solution was concentrated under reduced pressure, and to the residue were added ethyl acetate (50 mL) and water (50 mL). The ethyl acetate layer was separated, and washed with 0.2 N hydrochloric acid (20 mL), and saturated saline (50 m), followed by drying over anhydrous magnesium sulfate. The solution was concentrated under reduced pressure to give tetrahydropyran-4-yl chlorocarbonate (1.53 g). To a mixture of tert-butyl 2-hydroxyethyl(methyl)carbamate (1.40 g) obtained in Reference Synthetic Example 1 and tetrahydrofuran (20 mL) was added pyridine (0.78 mL), and a solution of tetrahydropyran-4-yl chlorocarbonate (1.53 g) obtained above in tetrahydrofuran (10 mL) was added dropwise thereto, followed by stirring at room temperature overnight. The reaction solution was concentrated under reduced pressure, and to the residue was added water (50 mL), and extracted with ethyl acetate (50 mL). The extract was washed with 5% aqueous solution of citric acid (50 mL), and saturated saline (50 mL), and dried over anhydrous magnesium sulfate. The solution was concentrated under reduced pressure, and the residue was purified by silica gel column chromatography (elute with ethyl acetate hexane=4:1, then 3:2). The obtained colorless oil (2.03 g) was dissolved in diethyl ether (2 mL), and added 4N hydrogen chloride-ethyl acetate solution (5 mL). After stirring at room temperature for 30 minutes, diethyl ether (10 mL) was added, followed by stirring overnight. The depositting solid was collected by filtration, and dried under reduced pressure to give title compound as white solid (1.20 g).
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2.97 g
Type
reactant
Reaction Step One
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